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Compound of Interest

1-(3-Amino-4-
Compound Name:
bromophenyl)ethanone

Cat. No.: B1349132

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the chemical
compound 1-(3-Amino-4-bromophenyl)ethanone, also known as 3'-Amino-4'-
bromoacetophenone. The information is intended for researchers, scientists, and professionals
in drug development and related fields. The CAS number for this compound is 37148-51-9, and
its molecular formula is CsHsBrNO.

Introduction

1-(3-Amino-4-bromophenyl)ethanone is a substituted aromatic ketone. The presence of an
acetyl group, an amino group, and a bromine atom on the phenyl ring results in a unique
spectroscopic signature. Understanding this signature is crucial for its identification,
characterization, and utilization in chemical synthesis and pharmaceutical research.

Spectroscopic Data

While comprehensive experimental spectra for 1-(3-Amino-4-bromophenyl)ethanone are not
readily available in public databases, predicted data and data from isomeric and related
compounds can provide valuable insights.

Mass Spectrometry (MS)
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Mass spectrometry is a key technique for determining the molecular weight and fragmentation
pattern of a compound.

Table 1: Predicted Mass Spectrometry Data

Adduct Predicted m/z

[M+H]* 213.9862

This data is based on computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule.

H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the
aromatic protons, the amino group protons, and the methyl protons of the acetyl group. The
chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,4-
trisubstitution pattern on the benzene ring.

13C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique
carbon atom in the molecule. The chemical shifts will be influenced by the nature of the
substituents. The carbonyl carbon of the acetyl group is expected to appear significantly
downfield.

Note: As of the time of this publication, specific experimental NMR data for 1-(3-Amino-4-
bromophenyl)ethanone has not been located in publicly accessible databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Table 2: Expected Infrared Absorption Bands
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Expected Wavenumber

Functional Group Description
(cm™)
N-H Stretch 3400-3200 Amino group
C-H Stretch (Aromatic) 3100-3000 Aromatic ring
C=0 Stretch (Ketone) 1700-1680 Acetyl group
C=C Stretch (Aromatic) 1600-1450 Aromatic ring
C-N Stretch 1350-1250 Amino group
C-Br Stretch 680-515 Bromo group

These are general ranges and the exact peak positions can vary.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data are crucial for reproducibility
and data comparison. While specific protocols for 1-(3-Amino-4-bromophenyl)ethanone are
not available, the following are general methodologies.

NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCIs or DMSO-
ds). The *H and 3C NMR spectra would be recorded on a high-resolution NMR spectrometer.

IR Spectroscopy

The IR spectrum can be obtained using the KBr pellet method. A small amount of the solid
sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry

For mass spectrometry, the sample can be introduced into the mass spectrometer via direct
infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-
MS). Electrospray ionization (ESI) is a common technique for obtaining the mass spectrum of
such compounds.
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Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 1-(3-Amino-4-bromophenyl)ethanone.
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Caption: Logical workflow for the spectroscopic analysis of 1-(3-Amino-4-
bromophenyl)ethanone.
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This technical guide serves as a foundational resource for professionals working with 1-(3-
Amino-4-bromophenyl)ethanone. While experimental data is currently limited in the public
domain, the provided information, based on established spectroscopic principles and data for
related compounds, offers a robust starting point for its characterization.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Amino-4-
bromophenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349132#spectral-data-for-1-3-amino-4-
bromophenyl-ethanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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